molecular formula C16H26N4O2 B6177901 N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide CAS No. 929623-85-8

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide

Cat. No. B6177901
CAS RN: 929623-85-8
M. Wt: 306.4
InChI Key:
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Description

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide (also known as DMMP) is a synthetic, organic compound with a variety of applications in scientific research. It is a white crystalline solid, soluble in water and ethanol.

Mechanism of Action

DMMP is known to interact with various types of macromolecules, including proteins, nucleic acids, and carbohydrates. It is believed to bind to the active sites of these macromolecules, resulting in a conformational change that can lead to changes in their biological activity.
Biochemical and Physiological Effects
DMMP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, as well as to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using DMMP in laboratory experiments include its low cost, its high efficiency, and its low toxicity. However, there are some limitations to using DMMP in lab experiments. For example, it is not very soluble in organic solvents, and it can be difficult to obtain a consistent yield when synthesizing it.

Future Directions

Due to its wide range of applications, there are many potential future directions for research involving DMMP. These include further studies on its mechanism of action, its effects on various biochemical and physiological processes, and its potential uses in drug development. Additionally, further research could be done on its synthesis method, as well as its use as a fluorescent indicator, fluorescent probe, and fluorescent dye.

Synthesis Methods

DMMP can be synthesized from 4,6-dimethyl-2-morpholin-4-yl pyrimidine-5-carbaldehyde and 3,3-dimethyl-1-butanamine in a three-step reaction. The first step involves the nucleophilic addition of the amine to the aldehyde, followed by a dehydration reaction and a final condensation step. This synthesis method has been found to be highly efficient and cost-effective.

Scientific Research Applications

DMMP has been used extensively in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been used as a fluorescent indicator for pH, as a fluorescent probe for biological molecules, and as a fluorescent dye for imaging.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide involves the reaction of 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product.", "Starting Materials": [ "4,6-dimethyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid", "3,3-dimethylbutanoyl chloride", "Coupling agent (DIC or DCC)", "Solvent (e.g. dichloromethane, dimethylformamide)" ], "Reaction": [ "Step 1: Dissolve 4,6-dimethyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid and the coupling agent in a dry solvent such as dichloromethane or dimethylformamide.", "Step 2: Add N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to the reaction mixture to activate the coupling agent.", "Step 3: Slowly add 3,3-dimethylbutanoyl chloride to the reaction mixture while stirring at room temperature.", "Step 4: Allow the reaction to proceed for several hours, monitoring the progress by TLC or HPLC.", "Step 5: Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product by column chromatography or recrystallization to obtain N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide as a white solid." ] }

CAS RN

929623-85-8

Product Name

N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide

Molecular Formula

C16H26N4O2

Molecular Weight

306.4

Purity

95

Origin of Product

United States

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